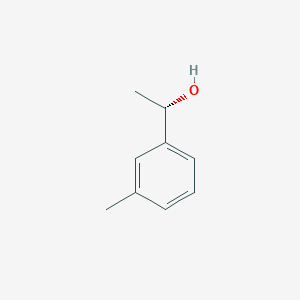

(1S)-1-(3-methylphenyl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S)-1-(3-methylphenyl)ethan-1-ol: is an organic compound with the molecular formula C9H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is known for its pleasant floral odor and is often used in the fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-methylphenyl)ethan-1-ol can be achieved through several methods:

Reduction of Ketones: One common method involves the reduction of 3-methylacetophenone using a chiral reducing agent such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst) in the presence of borane (BH3). This reaction typically occurs under mild conditions and yields the desired chiral alcohol.

Grignard Reaction: Another method involves the reaction of 3-methylbenzyl chloride with magnesium to form a Grignard reagent, which is then reacted with formaldehyde to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-methylacetophenone using alcohol dehydrogenase enzymes is a common approach. This method is environmentally friendly and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: (1S)-1-(3-methylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-methylacetophenone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to form various derivatives, such as (1S)-1-(3-methylphenyl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: PCC, DMP, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: SOCl2, PBr3

Major Products Formed

Oxidation: 3-methylacetophenone

Reduction: (1S)-1-(3-methylphenyl)ethane

Substitution: 3-methylbenzyl chloride

Wissenschaftliche Forschungsanwendungen

(1S)-1-(3-methylphenyl)ethan-1-ol: has various applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in food products.

Wirkmechanismus

The mechanism by which (1S)-1-(3-methylphenyl)ethan-1-ol exerts its effects depends on its specific application:

As a Chiral Building Block: The compound’s chirality allows it to interact with other chiral molecules in a stereospecific manner, facilitating the synthesis of enantiomerically pure compounds.

Biological Activity: Its antimicrobial and antifungal properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

(1S)-1-(3-methylphenyl)ethan-1-ol: can be compared with other similar compounds such as:

(1R)-1-(3-methylphenyl)ethan-1-ol: The enantiomer of the compound, which has the same molecular formula but a different three-dimensional arrangement of atoms.

1-phenylethanol: A similar compound without the methyl group on the phenyl ring, which affects its odor and reactivity.

3-methylbenzyl alcohol: A structural isomer with the hydroxyl group attached to the benzyl carbon instead of the ethan-1-ol carbon.

The uniqueness of this compound lies in its specific chirality and the presence of the methyl group on the phenyl ring, which influences its chemical properties and applications.

Biologische Aktivität

(1S)-1-(3-methylphenyl)ethan-1-ol, also known as 3-methylphenylethanol, is a chiral alcohol with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic properties, supported by relevant research findings and case studies.

This compound has the molecular formula C9H12O and a molecular weight of 140.19 g/mol. The compound can be synthesized through several methods, including:

- Reduction of Ketones : Using chiral reducing agents like (S)-CBS catalyst with borane.

- Grignard Reaction : Reacting 3-methylbenzyl chloride with magnesium followed by formaldehyde.

These synthetic routes enable the production of the compound in enantiomerically pure form, which is crucial for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death. In a study evaluating various alcohols, this compound demonstrated effective inhibition against several pathogenic strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentrations (MICs) for these organisms ranged from 0.5 to 2.0 mg/mL, indicating moderate efficacy .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 15 µM, suggesting it may inhibit cell proliferation effectively. Mechanistic studies revealed that it could induce apoptosis in cancer cells, potentially through pathways involving the modulation of Bcl-2 family proteins .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound compared to other phenolic compounds. The results indicated that while it was less potent than some traditional antibiotics, it showed promise as an alternative treatment option due to its low toxicity profile in human cells .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 2.0 |

Study on Anticancer Activity

In another study focused on cancer therapeutics, this compound was evaluated for its effects on MCF-7 cells. The findings highlighted its ability to induce apoptosis and reduce cell viability significantly.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| Hs578T | 20 |

Eigenschaften

IUPAC Name |

(1S)-1-(3-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNHUMWMKXWVIU-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.